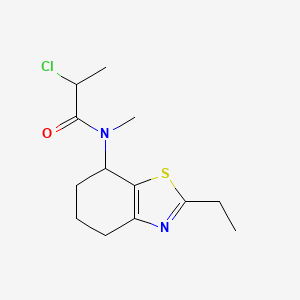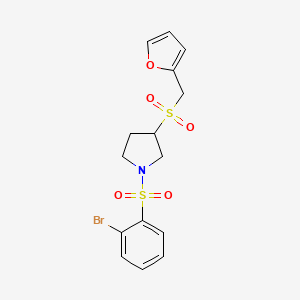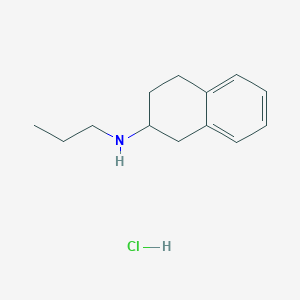
Chlorhydrate de N-propyl-1,2,3,4-tétrahydronaphtalène-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C13H20ClN and a molecular weight of 225.76 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mécanisme D'action
Target of Action
N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, also known as 2-Aminotetralin, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the regulation of mood and cognition.
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition likely induces their release as well, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds, such as 2-Aminotetralin (2-AT), have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well . This suggests that N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride may interact with enzymes and proteins involved in neurotransmitter transport and signaling.
Cellular Effects
Based on the known effects of similar compounds, it may influence cell function by modulating neurotransmitter levels and signaling pathways .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially including neurotransmitter transporters, and may influence enzyme activity and gene expression .
Dosage Effects in Animal Models
Similar compounds have been shown to decrease immobility in the forced-swim test in rats and in the tail-suspension test in mice, models predictive of antidepressant activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of N-propyl-1,2,3,4-tetrahydronaphthalen-2-one, while reduction may yield N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride include:
- 2-Aminotetralin (1,2,3,4-tetrahydronaphthalen-2-amine)
- (2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- (S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Uniqueness
N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to its specific molecular structure and its ability to interact with multiple neurotransmitter systems, making it a valuable compound for research in neuropharmacology and related fields .
Propriétés
IUPAC Name |
N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;/h3-6,13-14H,2,7-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWHOUDPFIQFCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=CC=CC=C2C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22583-92-2 |
Source


|
| Record name | N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2366025.png)
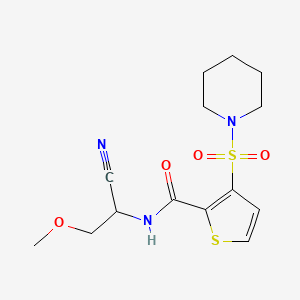
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)
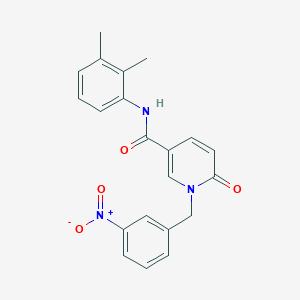
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366031.png)
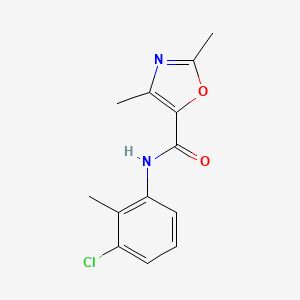
![4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide](/img/structure/B2366034.png)
![N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2366035.png)
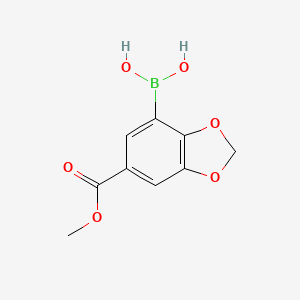
![(3R,4S)-1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B2366038.png)
![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)
